

# "4-Amino-2-bromo-6-chlorophenol" synthesis and properties

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## *Compound of Interest*

Compound Name: **4-Amino-2-bromo-6-chlorophenol**

Cat. No.: **B1286634**

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## Technical Guide: 4-Amino-2-bromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Amino-2-bromo-6-chlorophenol** is a halogenated aromatic amine of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and chloro functional groups, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other biologically active compounds. Halogenated phenols and anilines are known to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **4-Amino-2-bromo-6-chlorophenol**, based on available scientific data for this compound and its structural analogs.

## Physicochemical Properties

While experimental data for **4-Amino-2-bromo-6-chlorophenol** is limited, its properties can be estimated based on data from closely related compounds.

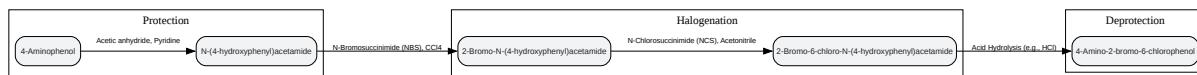
Property	Value	Source/Analog
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrCINO	<a href="#">[1]</a>
Molecular Weight	222.47 g/mol	<a href="#">[1]</a>
Appearance	Expected to be a solid at room temperature.	<a href="#">[1]</a>
Melting Point	No data available. For comparison, 2-Amino-4-bromophenol has a melting point of 133-135 °C. <a href="#">[2]</a>	N/A
Boiling Point	No data available.	N/A
Solubility	Expected to have slight solubility in water and be more soluble in organic solvents like ethanol and acetone. <a href="#">[3]</a>	N/A
pKa	No data available.	N/A
LogP	No data available.	N/A

## Synthesis

A direct, one-pot synthesis for **4-Amino-2-bromo-6-chlorophenol** is not readily available in the literature. However, a plausible multi-step synthetic route can be proposed starting from 4-aminophenol. This pathway involves sequential electrophilic halogenation, taking into account the directing effects of the amino and hydroxyl groups.

## Proposed Synthetic Pathway

A logical synthetic approach would involve the protection of the more reactive amino group, followed by sequential bromination and chlorination, and finally deprotection. The hydroxyl and amino groups are ortho-, para-directing. Since the para position is occupied by the amino group, halogenation will be directed to the ortho positions (2 and 6).

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Caption: Proposed multi-step synthesis of **4-Amino-2-bromo-6-chlorophenol**.

## Experimental Protocols

The following are detailed, generalized protocols for each step of the proposed synthesis. These are based on standard procedures for similar transformations and may require optimization for this specific substrate.

### Step 1: Protection of the Amino Group (Acetylation)

- Objective: To protect the amino group of 4-aminophenol as an acetamide to prevent side reactions during halogenation.
- Procedure:
  - Dissolve 4-aminophenol in a suitable solvent such as pyridine or a mixture of acetic acid and water.
  - Cool the solution in an ice bath.
  - Slowly add acetic anhydride dropwise with constant stirring.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, pour the reaction mixture into cold water to precipitate the product, N-(4-hydroxyphenyl)acetamide.

- Filter the precipitate, wash with cold water, and dry. Recrystallization from ethanol or water may be performed for further purification.

### Step 2: Bromination

- Objective: To introduce a bromine atom at the 2-position of the protected aminophenol.
- Procedure:
  - Dissolve N-(4-hydroxyphenyl)acetamide in a non-polar solvent like carbon tetrachloride ( $CCl_4$ ) or chloroform ( $CHCl_3$ ).
  - Add N-Bromosuccinimide (NBS) in portions to the solution while stirring at room temperature. The reaction can be initiated by light or a radical initiator.
  - Monitor the reaction by TLC.
  - Once the starting material is consumed, filter the reaction mixture to remove succinimide.
  - Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-bromo-N-(4-hydroxyphenyl)acetamide.

### Step 3: Chlorination

- Objective: To introduce a chlorine atom at the 6-position.
- Procedure:
  - Dissolve the 2-bromo-N-(4-hydroxyphenyl)acetamide in a suitable solvent such as acetonitrile.
  - Add N-Chlorosuccinimide (NCS) to the solution and stir at room temperature. The reaction may be heated gently if necessary.
  - Monitor the reaction progress by TLC.

- Upon completion, remove the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-bromo-6-chloro-N-(4-hydroxyphenyl)acetamide.

#### Step 4: Deprotection (Acid Hydrolysis)

- Objective: To remove the acetyl protecting group to yield the final product.
- Procedure:
  - Reflux the 2-bromo-6-chloro-N-(4-hydroxyphenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid (HCl).
  - Monitor the reaction by TLC until the starting material is consumed.
  - Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the free amine.
  - Filter the precipitate, wash with cold water, and dry.
  - The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[4][5][6][7]

## Spectral Data (Predicted and Analog-Based)

No specific spectral data for **4-Amino-2-bromo-6-chlorophenol** has been identified. The following are predicted values and data from analogous compounds.

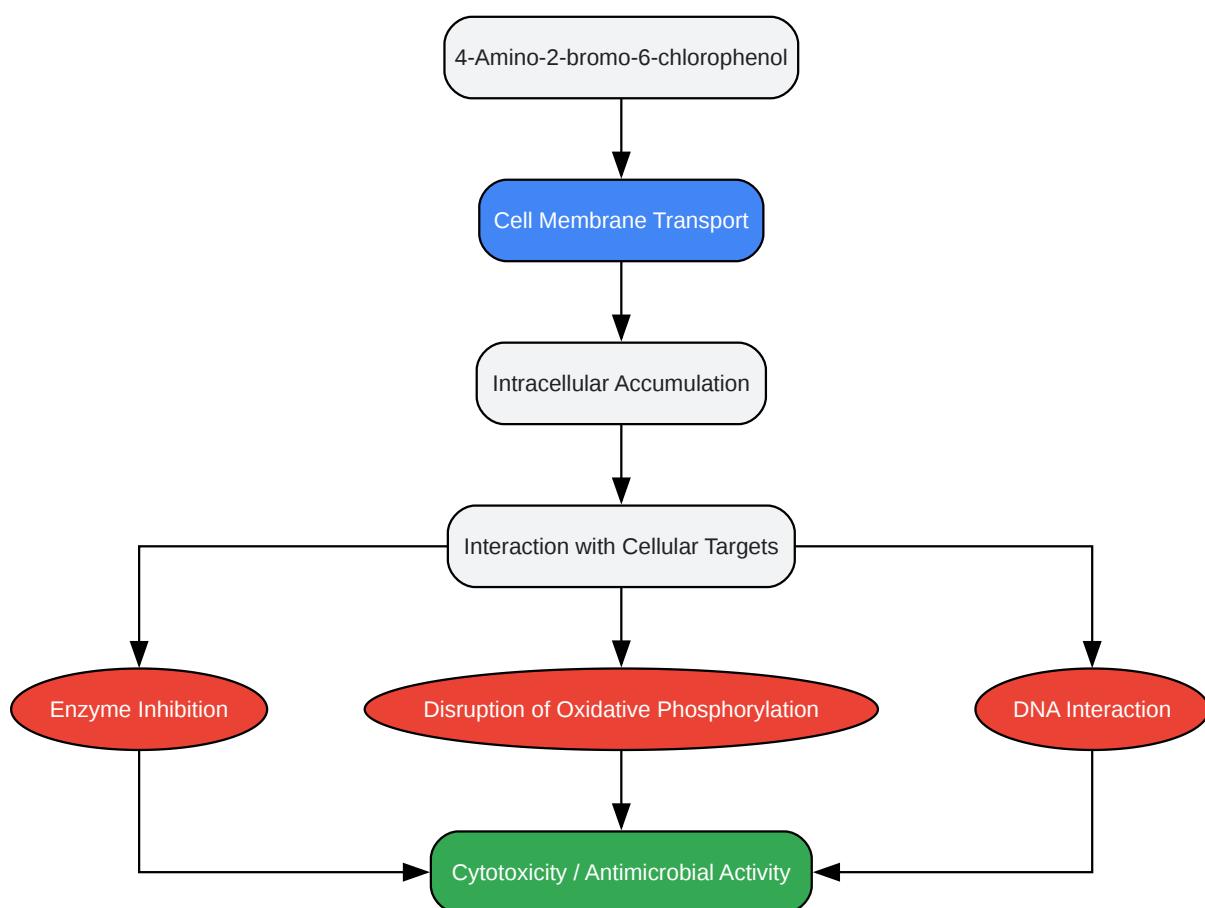
Data Type	Expected Features	Analog Data Source
<sup>1</sup> H NMR	<p>Aromatic protons would appear as singlets or doublets in the range of 6.5-7.5 ppm.</p> <p>The NH<sub>2</sub> and OH protons would appear as broad singlets, with their chemical shifts being solvent-dependent.</p>	[8][9]
<sup>13</sup> C NMR	<p>Aromatic carbons would resonate in the region of 110-160 ppm. The carbon bearing the hydroxyl group would be the most downfield, followed by the carbons attached to the halogens.</p>	[10][11]
IR Spectroscopy	<p>Characteristic peaks for O-H stretching (around 3200-3600 cm<sup>-1</sup>), N-H stretching (around 3300-3500 cm<sup>-1</sup>), C-N stretching (around 1250-1350 cm<sup>-1</sup>), C-O stretching (around 1200-1300 cm<sup>-1</sup>), and C-Br and C-Cl stretching in the fingerprint region.</p>	[12][13][14][15]
Mass Spectrometry	<p>The mass spectrum would show a molecular ion peak (M<sup>+</sup>) and characteristic isotopic patterns for bromine (M<sup>+</sup> and M+2 in approximately 1:1 ratio) and chlorine (M<sup>+</sup> and M+2 in approximately 3:1 ratio).</p>	[16]

## Biological Activity and Potential Applications

While the specific biological activities of **4-Amino-2-bromo-6-chlorophenol** have not been extensively studied, the broader class of halogenated aminophenols has shown promise in several areas.

## Postulated Mechanism of Action

The biological activity of halogenated phenols is often attributed to their ability to interfere with cellular processes. Increased chlorination in phenols has been shown to correlate with an increased ability to interfere with oxidative phosphorylation. The lipophilicity conferred by the halogen atoms can facilitate membrane transport, allowing the compound to reach intracellular targets. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules like enzymes and receptors.



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Caption: Postulated mechanism of biological activity for halogenated aminophenols.[\[17\]](#)

## Potential Applications

- Pharmaceutical Intermediates: As a highly functionalized molecule, it can serve as a key intermediate in the synthesis of novel drug candidates. The presence of multiple reactive sites allows for diverse chemical modifications to explore structure-activity relationships.[\[18\]](#)  
[\[19\]](#)
- Antimicrobial Agents: Halogenated phenols are known for their antimicrobial properties. This compound could be investigated for its efficacy against various bacterial and fungal strains.[\[20\]](#)
- Anticancer Research: Some aminophenol derivatives have been studied for their potential as anticancer agents, possibly through mechanisms involving DNA interaction or enzyme inhibition.[\[20\]](#)[\[21\]](#)
- Agrochemicals: Substituted phenols are used in the development of herbicides and pesticides.[\[22\]](#)

## Safety and Handling

GHS Hazard Statements: Based on similar compounds, **4-Amino-2-bromo-6-chlorophenol** is expected to be harmful if swallowed (Acute Toxicity, Oral) and may cause skin and eye irritation.[\[22\]](#)[\[23\]](#)

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

## Conclusion

**4-Amino-2-bromo-6-chlorophenol** is a chemical compound with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, this guide provides a robust framework for its synthesis and an understanding of its likely properties and biological activities based on the well-documented chemistry of its structural analogs. Further research is warranted to fully elucidate the synthetic pathways, physicochemical characteristics, and biological profile of this interesting molecule.

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